

An In-depth Technical Guide to FAUC 365 (CAS Number: 474432-66-1)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FAUC 365 is a potent and highly selective antagonist for the dopamine D3 receptor.[1][2] Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the D3 receptor, particularly in the context of neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of **FAUC 365**, including its chemical properties, biological activity, and the experimental protocols used to characterize it.

Chemical and Physical Properties

FAUC 365, with the chemical name N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide, is a small molecule with the following properties:



Property	Value	Reference
CAS Number	474432-66-1	[1][2][3][4][5][6]
Molecular Formula	C23H25Cl2N3OS	[1][3][4][5]
Molecular Weight	462.44 g/mol	[1][3][5]
Appearance	Solid	[1]
Solubility	Soluble in DMSO (≥5.79 mg/mL)	[1][7]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

Biological Activity and Data Presentation

FAUC 365 exhibits high-affinity binding to the human dopamine D3 receptor and displays significant selectivity over other dopamine receptor subtypes and serotonin receptors. The binding affinities (Ki) from competitive radioligand binding assays are summarized below.

Receptor	Ki (nM)	Selectivity (fold vs. D3)
Dopamine D3	0.5	-
Dopamine D2 (long)	3600	7200
Dopamine D2 (short)	2600	5200
Dopamine D4	340	680
Serotonin 5-HT1A	>10,000	>20,000
Serotonin 5-HT2A	>10,000	>20,000

Data compiled from multiple sources.[1][2][4][6]

Mechanism of Action and Signaling Pathways



As a dopamine D3 receptor antagonist, **FAUC 365** blocks the binding of the endogenous ligand, dopamine, to the D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[8] This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]

Furthermore, the D3 receptor has been shown to modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway.[10] By blocking the D3 receptor, **FAUC 365** is expected to prevent the downstream signaling events mediated by these pathways.

Dopamine D3 Receptor Signaling Pathway



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Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of FAUC 365.

Experimental ProtocolsRadioligand Binding Assay for Ki Determination

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of **FAUC 365** for the dopamine D3 receptor.

Materials:

· HEK293 cells stably expressing the human dopamine D3 receptor



- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
- Radioligand (e.g., [3H]-Spiperone or [125I]-Iodosulpride)
- Non-specific binding control (e.g., Haloperidol or Spiperone at a high concentration)
- FAUC 365 stock solution in DMSO
- 96-well plates
- · Scintillation vials and fluid
- Liquid scintillation counter
- Glass fiber filters

Procedure:

- Membrane Preparation:
 - Harvest HEK293-D3R cells and homogenize in ice-cold membrane preparation buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
 - Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
- Assay Setup:
 - In a 96-well plate, add assay buffer, the membrane preparation (containing a specific amount of protein), the radioligand at a concentration near its Kd, and varying concentrations of FAUC 365.



- For total binding, omit FAUC 365.
- For non-specific binding, add the non-specific binding control instead of FAUC 365.
- Incubation:
 - Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- · Filtration and Washing:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- · Counting:
 - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the FAUC 365 concentration.
 - Determine the IC50 value (the concentration of FAUC 365 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Proposed Synthetic Route for FAUC 365



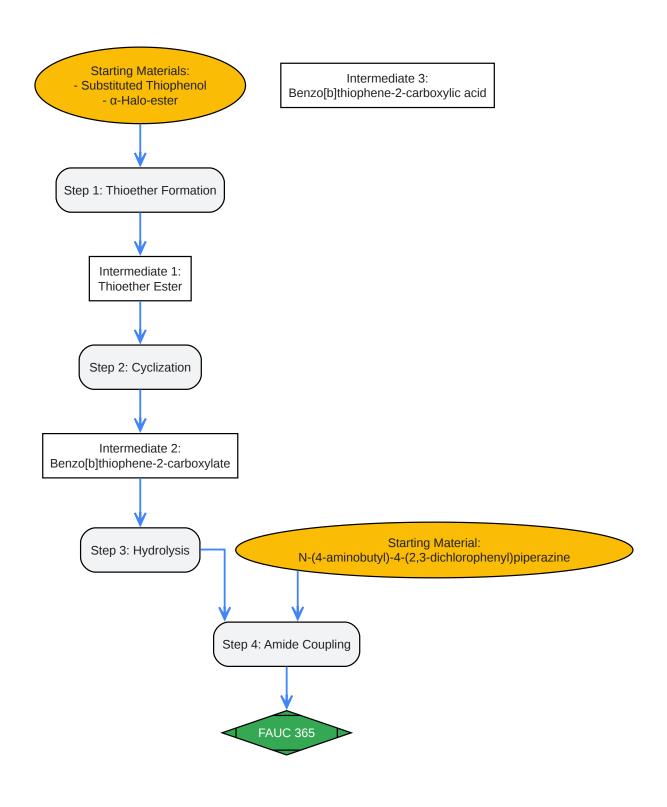




While a specific, detailed synthesis protocol for **FAUC 365** is not publicly available, a plausible synthetic route can be proposed based on the synthesis of similar benzo[b]thiophene-2-carboxamide derivatives. The key steps would likely involve the formation of the benzo[b]thiophene-2-carboxylic acid core, followed by amide bond formation with the appropriate piperazine side chain.

Workflow for the Proposed Synthesis of FAUC 365





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Caption: Proposed synthetic workflow for FAUC 365.



In Vivo Novel Object Recognition Test

This protocol describes the novel object recognition (NOR) test, a behavioral assay used to assess learning and memory in rodents, which is relevant for a compound like **FAUC 365** with potential applications in cognitive disorders.[2][3]

Materials:

- Testing arena (e.g., a square open field)
- Two sets of identical objects (familiar objects)
- One set of novel objects
- Video recording and analysis software
- FAUC 365 solution for administration (e.g., intraperitoneal injection)
- · Vehicle control solution

Procedure:

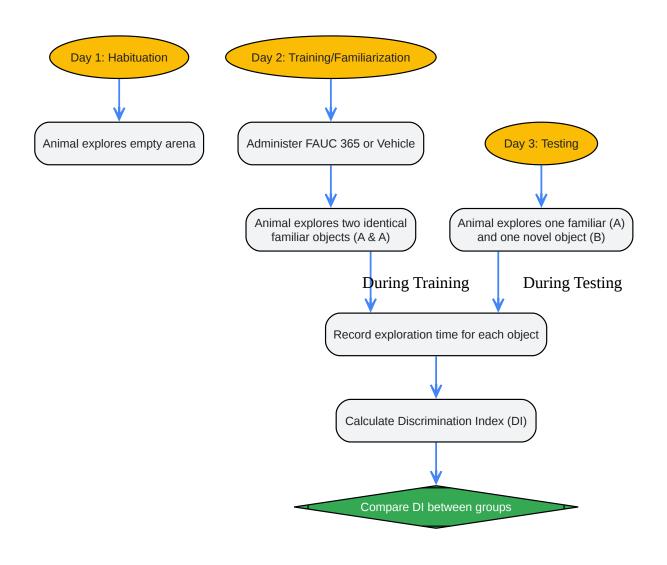
- Habituation Phase (Day 1):
 - Place each animal individually in the empty testing arena and allow it to explore freely for a set period (e.g., 5-10 minutes). This reduces novelty-induced stress on the testing day.
- Training/Familiarization Phase (Day 2):
 - Administer FAUC 365 or vehicle to the animals at a predetermined time before the training session.
 - Place two identical "familiar" objects in the arena.
 - Place the animal in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).
 - Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.



- Testing Phase (Day 3):
 - Replace one of the familiar objects with a "novel" object. The position of the novel object should be counterbalanced across animals.
 - Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
 - Record the time spent exploring the familiar and novel objects.
- Data Analysis:
 - Calculate the discrimination index (DI) for each animal: DI = (Time exploring novel object -Time exploring familiar object) / (Total time exploring both objects).
 - A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object.
 - Compare the DI between the FAUC 365-treated group and the vehicle-treated group to assess the effect of the compound on memory.

Experimental Workflow for the Novel Object Recognition Test





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